molecular formula C8H8Br2 B160322 1,2-Dibromo-4-ethylbenzene CAS No. 134940-69-5

1,2-Dibromo-4-ethylbenzene

Cat. No.: B160322
CAS No.: 134940-69-5
M. Wt: 263.96 g/mol
InChI Key: TWRRCFOQFYBRLL-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-ethylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and an ethyl group is substituted at the 4 position. This compound is a colorless liquid and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-ethylbenzene can be synthesized through the bromination of 4-ethylbenzene. The process involves the electrophilic aromatic substitution reaction where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dibromo-4-ethylbenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, reduction, or oxidation reactions by interacting with nucleophiles, reducing agents, or oxidizing agents, respectively. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-4-ethylbenzene is unique due to the presence of the ethyl group, which imparts different chemical reactivity and physical properties compared to its analogs. The ethyl group can undergo oxidation to form carboxylic acids, which is not possible with methyl or chlorine substituents. Additionally, the steric and electronic effects of the ethyl group influence the compound’s behavior in substitution and reduction reactions .

Properties

IUPAC Name

1,2-dibromo-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRRCFOQFYBRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595777
Record name 1,2-Dibromo-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134940-69-5
Record name 1,2-Dibromo-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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